
2,6-Dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylmorpholine-4-carboxamide, also known as DMAC, is a cyclic amide that is widely used in scientific research. It is a colorless liquid with a faint amine odor and is soluble in water and most organic solvents. DMAC is a versatile reagent that has various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylmorpholine-4-carboxamide is not fully understood. However, it is believed to act as a Lewis base and a hydrogen bond acceptor. 2,6-Dimethylmorpholine-4-carboxamide can form complexes with metal ions and can act as a ligand in coordination chemistry. 2,6-Dimethylmorpholine-4-carboxamide can also form hydrogen bonds with polar molecules such as water and alcohols.
Biochemical and Physiological Effects:
2,6-Dimethylmorpholine-4-carboxamide has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in scientific research. However, 2,6-Dimethylmorpholine-4-carboxamide may cause skin irritation and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,6-Dimethylmorpholine-4-carboxamide is also a good solvent for polar and nonpolar compounds. It has a high boiling point and is stable under acidic and basic conditions. However, 2,6-Dimethylmorpholine-4-carboxamide has some limitations. It is not a good solvent for some organic compounds, and it can react with some functional groups such as amines and alcohols.
Direcciones Futuras
There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 2,6-Dimethylmorpholine-4-carboxamide can also be used as a solvent for the extraction of natural products from plants and other sources. Another potential application is in the development of new catalysts for organic reactions. 2,6-Dimethylmorpholine-4-carboxamide can also be used as a ligand in coordination chemistry and in the synthesis of new materials.
Conclusion:
In conclusion, 2,6-Dimethylmorpholine-4-carboxamide is a versatile reagent that has various applications in scientific research. It is a useful solvent, catalyst, and building block in the synthesis of organic compounds. 2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research, including the synthesis of new pharmaceuticals, the development of new catalysts, and the extraction of natural products.
Aplicaciones Científicas De Investigación
2,6-Dimethylmorpholine-4-carboxamide is a useful reagent in scientific research, especially in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is used as a solvent, a catalyst, and a reagent in various chemical reactions. 2,6-Dimethylmorpholine-4-carboxamide is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
Número CAS |
139994-85-7 |
|---|---|
Nombre del producto |
2,6-Dimethylmorpholine-4-carboxamide |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
QWCPQZIITWPWQE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)N |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)N |
Sinónimos |
4-Morpholinecarboxamide,2,6-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

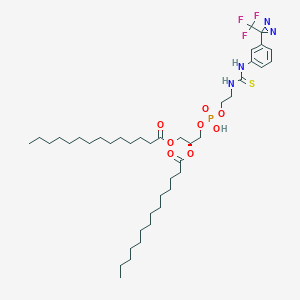
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

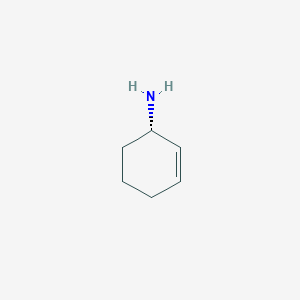
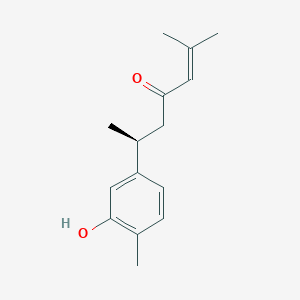


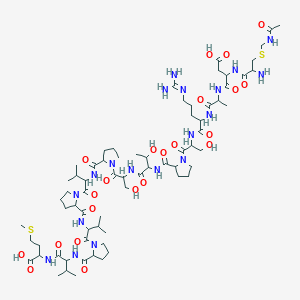
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
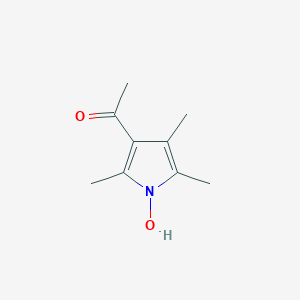

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)

